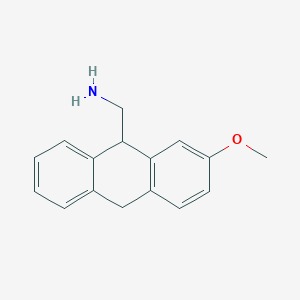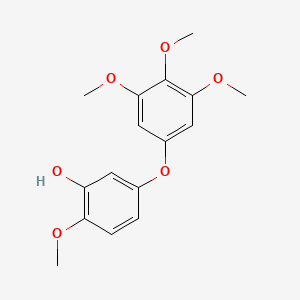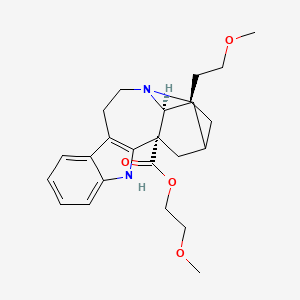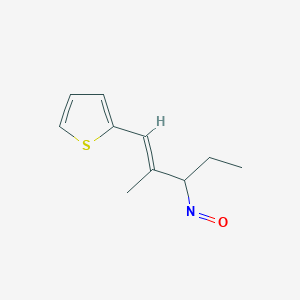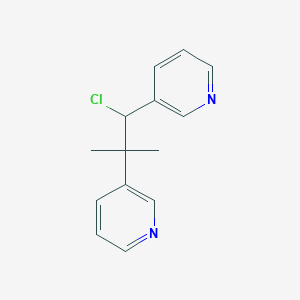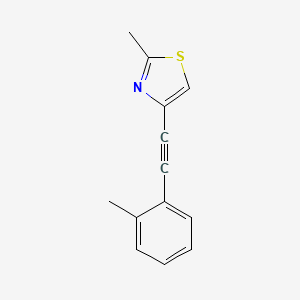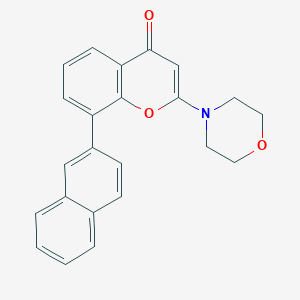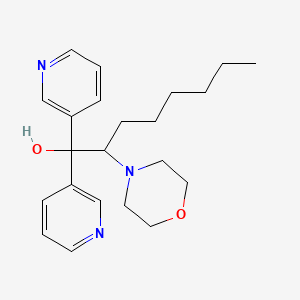
2-Methyl-7-m-tolyl-1,6-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-7-m-tolyl-1,6-naphthyridine is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a methyl group at the 2-position and a m-tolyl group at the 7-position.
Métodos De Preparación
The synthesis of 2-methyl-7-m-tolyl-1,6-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction produces monoarylated-1,6-naphthyridines when one equivalent of arylboronic acid is used, and diarylated-1,6-naphthyridines when two equivalents are used . Another method involves the solvent-free and catalyst-free synthesis by grinding ketones, malononitrile, and amines in a mortar at room temperature, yielding 1,2-dihydro-1,6-naphthyridine derivatives in high yields .
Análisis De Reacciones Químicas
2-methyl-7-m-tolyl-1,6-naphthyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the reaction with arylboronic acids can lead to the formation of monoarylated or diarylated products depending on the reaction conditions . The compound can also participate in cross-coupling reactions, modifications of side chains, and formation of metal complexes . Common reagents used in these reactions include arylboronic acids, ketones, malononitrile, and amines . The major products formed from these reactions are typically functionalized naphthyridine derivatives with potential biological activities.
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells . Additionally, it has been explored for its antimicrobial, antiviral, and anti-inflammatory properties . In the field of diagnostics, naphthyridine derivatives are used in the development of diagnostic tools and imaging agents . The compound also finds applications in agriculture as a potential pesticide and in industrial endeavors for the synthesis of advanced materials .
Mecanismo De Acción
The mechanism of action of 2-methyl-7-m-tolyl-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. In the case of its anticancer activity, the compound has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and cell division . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes involved in bacterial metabolism .
Comparación Con Compuestos Similares
2-methyl-7-m-tolyl-1,6-naphthyridine can be compared with other naphthyridine derivatives, such as 1,5-naphthyridines and 1,8-naphthyridines. While all these compounds share a common naphthyridine core, their biological activities and applications can vary significantly. For example, 1,5-naphthyridines have been studied for their potential as metal complexes and their reactivity with electrophilic and nucleophilic reagents . On the other hand, 1,8-naphthyridines have been explored for their anticancer and antimicrobial properties
Propiedades
Fórmula molecular |
C16H14N2 |
|---|---|
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
2-methyl-7-(3-methylphenyl)-1,6-naphthyridine |
InChI |
InChI=1S/C16H14N2/c1-11-4-3-5-13(8-11)15-9-16-14(10-17-15)7-6-12(2)18-16/h3-10H,1-2H3 |
Clave InChI |
RXRAEDHCPCFPLI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=NC=C3C=CC(=NC3=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



